(R)-N-Isopropylpiperidin-3-amine dihydrochloride
CAS No.:
Cat. No.: VC19807353
Molecular Formula: C8H20Cl2N2
Molecular Weight: 215.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H20Cl2N2 |
|---|---|
| Molecular Weight | 215.16 g/mol |
| IUPAC Name | N-propan-2-ylpiperidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h7-10H,3-6H2,1-2H3;2*1H |
| Standard InChI Key | AOYQHHUODBDGKX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1CCCNC1.Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with an amino group and at the nitrogen atom with an isopropyl group. The (R)-configuration denotes the absolute stereochemistry at the chiral center. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂·2HCl |
| Molecular Weight | 215.14 g/mol |
| Solubility | Highly soluble in water |
| Chirality | (R)-configuration |
| Salt Form | Dihydrochloride |
Synthesis and Large-Scale Production
Synthetic Pathways
The synthesis of (R)-N-Isopropylpiperidin-3-amine dihydrochloride involves multi-step processes, often starting from chiral precursors. A patented method for analogous compounds (e.g., (R)-3-aminopiperidine dihydrochloride) provides a foundational approach :
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Reduction of Lactam Precursors:
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Introduction of Isopropyl Group:
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Alkylation of the piperidine nitrogen with isopropyl halides (e.g., isopropyl bromide) under basic conditions introduces the isopropyl substituent.
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Salt Formation:
Table 2: Optimized Synthesis Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Lactam Reduction | LiAlH₄, THF, 58–60°C | 85–90% |
| Alkylation | Isopropyl bromide, K₂CO₃, DMF | 75–80% |
| Salt Formation | HCl (conc.), MeOH | >95% |
Pharmaceutical Applications
Role in Drug Development
(R)-N-Isopropylpiperidin-3-amine dihydrochloride serves as a chiral intermediate in synthesizing Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are critical for managing type 2 diabetes . Its rigid piperidine scaffold and stereochemistry enhance binding affinity to enzymatic targets.
Central Nervous System (CNS) Therapeutics
Structural analogs of this compound exhibit activity in modulating neurotransmitter systems, suggesting potential applications in treating anxiety and depression .
Comparative Analysis with Structural Analogs
Table 3: Comparison of Piperidine Derivatives
| Compound | Molecular Formula | Key Applications |
|---|---|---|
| (R)-3-Aminopiperidine dihydrochloride | C₅H₁₁N·2HCl | DPP-IV inhibitors |
| (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride | C₈H₁₂N₄·2HCl | Kinase inhibition |
The isopropyl substitution in (R)-N-Isopropylpiperidin-3-amine dihydrochloride enhances lipophilicity compared to non-alkylated analogs, potentially improving blood-brain barrier penetration .
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